molecular formula C9H11BrO2 B2949424 [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol CAS No. 860610-76-0

[2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol

Cat. No.: B2949424
CAS No.: 860610-76-0
M. Wt: 231.089
InChI Key: BFOKNXFEFMZIHW-UHFFFAOYSA-N
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Description

[2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol: is an organic compound with the molecular formula C9H11BrO2. It is a brominated derivative of phenylmethanol, characterized by the presence of a bromine atom, a hydroxymethyl group, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol typically involves the bromination of 3-methylbenzyl alcohol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOH or KOtBu in an appropriate solvent.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and pharmaceutical research.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.

Comparison with Similar Compounds

    [2-Bromo-5-(hydroxymethyl)pyridine]: Similar structure but with a pyridine ring instead of a benzene ring.

    [2-Bromo-5-hydroxybenzyl alcohol]: Lacks the methyl group present in [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol.

Uniqueness:

  • The presence of both a bromine atom and a hydroxymethyl group on the benzene ring makes this compound unique in its reactivity and applications. The methyl group further enhances its chemical properties and potential uses in various fields.

Properties

IUPAC Name

[4-bromo-3-(hydroxymethyl)-5-methylphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-2-7(4-11)3-8(5-12)9(6)10/h2-3,11-12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOKNXFEFMZIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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